Ethyl2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
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Overview
Description
Ethyl2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a heterocyclic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of ethyl2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves the annulation of a pyridine ring to a thiazole core. One common method includes the reaction of thiazole derivatives with pyridine precursors under specific conditions. For instance, the reaction can be carried out using a slight excess of sodium acetate (AcONa) and a catalytic amount of N-methylmorpholine . Industrial production methods may involve multicomponent reactions and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Ethyl2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
Ethyl2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s antimicrobial and anti-inflammatory properties make it a candidate for studying biological pathways and mechanisms.
Medicine: Due to its potential antitumor activity, it is investigated for use in cancer treatment.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, its antitumor activity could be attributed to the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Ethyl2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can be compared with other similar compounds, such as:
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride: This compound shares a similar thiazole-pyridine core but differs in its functional groups and specific pharmacological activities.
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: Another related compound with a triazole ring instead of a thiazole ring, showing different biological activities. The uniqueness of this compound lies in its specific combination of functional groups and the resulting pharmacological profile.
Properties
IUPAC Name |
ethyl 2-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-3-14-10(13)12-5-4-8-9(6-12)15-7(2)11-8/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLDNDLDEZRRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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